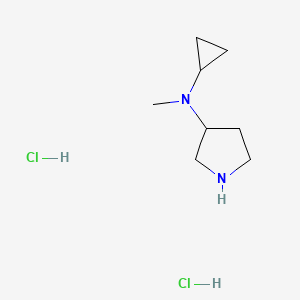
Fmoc-Lys(Mmt)-OPfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(Mmt)-OPfp, also known as N-α-9-Fluorenylmethoxycarbonyl-N-ε-4-methoxytrityl-L-lysine pentafluorophenyl ester, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable due to its orthogonal protecting groups, which allow for selective deprotection and modification of peptides.
Mécanisme D'action
Target of Action
Fmoc-Lys(Mmt)-OPfp, also known as Fmoc-L-Lys(Mmt)-OPfp, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. The role of this compound is to add a lysine residue to the peptide chain while protecting the side-chain amino group of the lysine .
Mode of Action
This compound interacts with its targets (amino acids in a peptide chain) through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group protects the amino end of the lysine during peptide bond formation. After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added . The Mmt group protects the side-chain amino group of the lysine during synthesis and can be selectively removed under certain conditions .
Biochemical Pathways
The use of this compound affects the biochemical pathway of peptide synthesis. It allows for the addition of a lysine residue to the peptide chain without reacting with the side-chain amino group. This is particularly useful in the synthesis of branched peptides and peptides modified at the lysine side-chain .
Pharmacokinetics
The compound’s stability, reactivity, and the conditions under which it is used can impact its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful addition of a lysine residue to a peptide chain with the side-chain amino group protected. This allows for further modifications to be made to the peptide without unwanted side reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and pH. For instance, the compound is typically stored at 2-8°C . The choice of solvent can also impact the efficiency of the peptide synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Mmt)-OPfp involves several steps. Initially, lysine is protected at the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and at the ε-amino group with a 4-methoxytrityl (Mmt) group. The final step involves the activation of the carboxyl group with pentafluorophenyl (Pfp) ester. The reaction conditions typically involve the use of base-mediated coupling methods such as PyBOP/DIPEA .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Lys(Mmt)-OPfp undergoes various chemical reactions, including:
Substitution Reactions: The Pfp ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and Mmt groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Mmt Removal: 1% TFA in DCM or DCM/HFIP/TFE/TES (6.5:2:1:0.5).
Pfp Ester Activation: PyBOP/DIPEA in DMF.
Major Products
The major products formed from these reactions are peptides with specific modifications at the lysine residue, allowing for further functionalization and study .
Applications De Recherche Scientifique
Chemistry
Fmoc-Lys(Mmt)-OPfp is widely used in the synthesis of branched and cyclic peptides. Its orthogonal protecting groups allow for selective modifications, making it a valuable tool in combinatorial chemistry .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions .
Medicine
This compound is used in the development of peptide-based drugs. Its ability to selectively modify peptides makes it useful in the design of therapeutic peptides with improved stability and efficacy .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Lys(Mmt)-OPfp but with a different protecting group (Mtt) at the ε-amino group.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for protection.
Uniqueness
This compound is unique due to its combination of Fmoc, Mmt, and Pfp ester groups. This combination allows for selective protection and activation, making it highly versatile in peptide synthesis .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYYVGROLNAODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H39F5N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
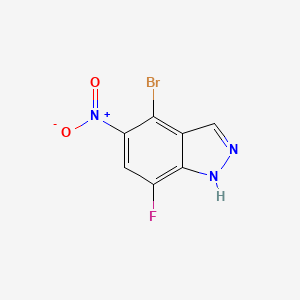
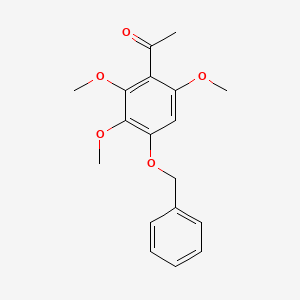



![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)


![N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6297238.png)
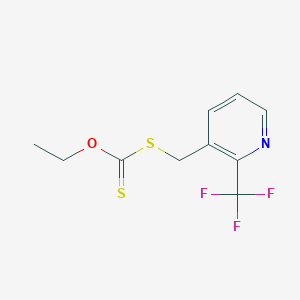
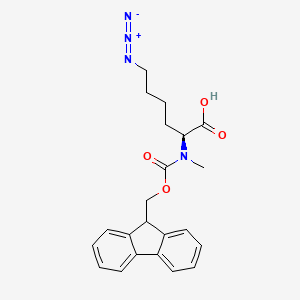
![Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane](/img/structure/B6297247.png)
